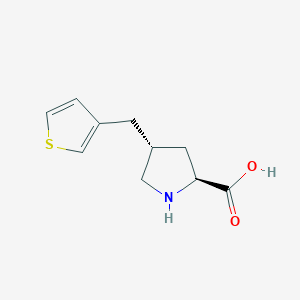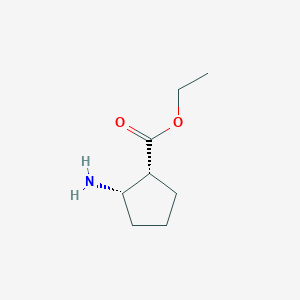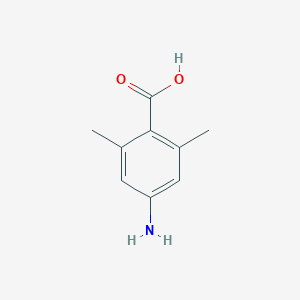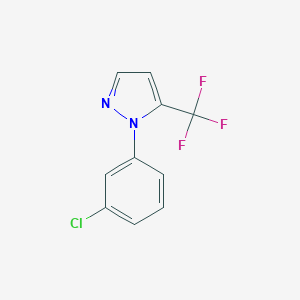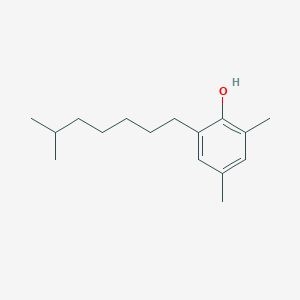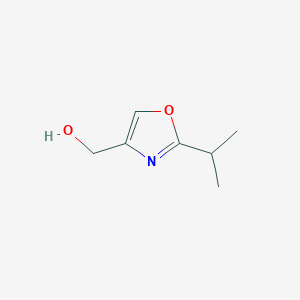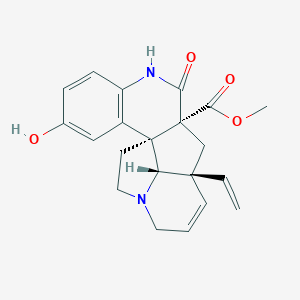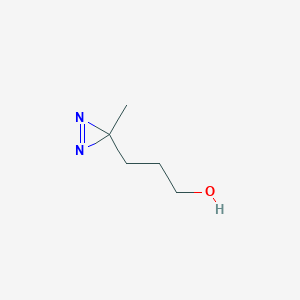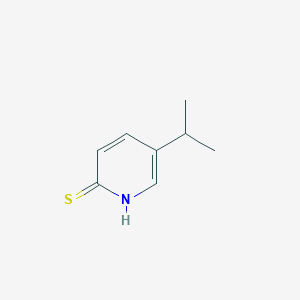
5-Propan-2-yl-1H-pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propan-2-yl-1H-pyridine-2-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied in detail. In
Mechanism Of Action
The mechanism of action of 5-Propan-2-yl-1H-pyridine-2-thione has been studied in detail. It has been shown to act as a metal chelator, binding to metal ions and preventing them from reacting with other molecules. This property makes it useful in the treatment of metal poisoning. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical And Physiological Effects
5-Propan-2-yl-1H-pyridine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has been shown to have neuroprotective effects, which can help protect neurons from damage.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Propan-2-yl-1H-pyridine-2-thione in lab experiments include its metal chelating properties, antioxidant properties, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many potential future directions for the study of 5-Propan-2-yl-1H-pyridine-2-thione. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, further studies can be conducted to explore the compound's potential as a metal chelator and corrosion inhibitor in various industries.
Synthesis Methods
The synthesis of 5-Propan-2-yl-1H-pyridine-2-thione can be achieved through different methods. One of the most common methods involves the reaction of 2-chloropyridine with sodium isopropylthiolate in the presence of a base. Another method involves the reaction of 2-bromopyridine with sodium isopropylthiolate in the presence of copper(I) iodide. The yield and purity of the compound depend on the method used and the reaction conditions.
Scientific Research Applications
5-Propan-2-yl-1H-pyridine-2-thione has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential as a metal chelator, which can be used in the treatment of metal poisoning. In addition, this compound has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
properties
CAS RN |
197448-76-3 |
|---|---|
Product Name |
5-Propan-2-yl-1H-pyridine-2-thione |
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-propan-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
InChI Key |
WJGKONQJLIXNHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CNC(=S)C=C1 |
Canonical SMILES |
CC(C)C1=CNC(=S)C=C1 |
synonyms |
2(1H)-Pyridinethione,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



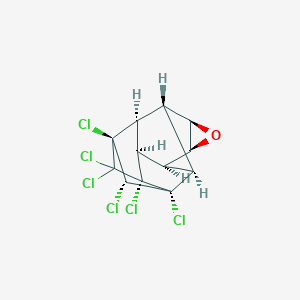
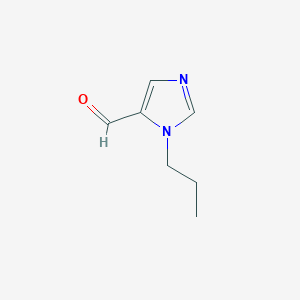
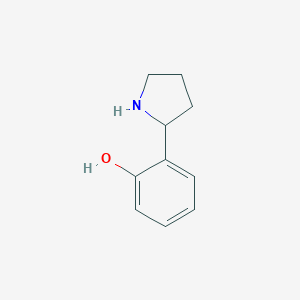
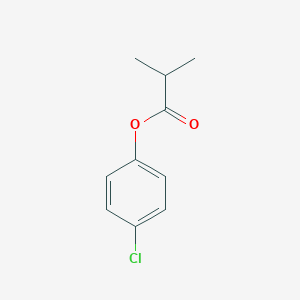
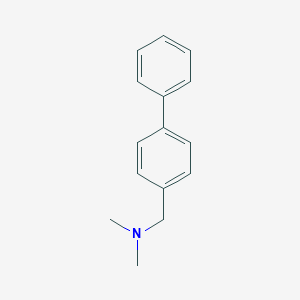
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
